4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes chloro and fluoro substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 3,5-bis(4-fluorophenyl)-1H-pyrazole under basic conditions to introduce the 4-chlorobenzyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 4-chloro-1-(4-methylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 4-chloro-1-(4-bromobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H14Cl2F2N2 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H14Cl2F2N2/c23-17-7-1-14(2-8-17)13-28-22(16-5-11-19(26)12-6-16)20(24)21(27-28)15-3-9-18(25)10-4-15/h1-12H,13H2 |
InChI Key |
RYZPCGQUQQXFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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